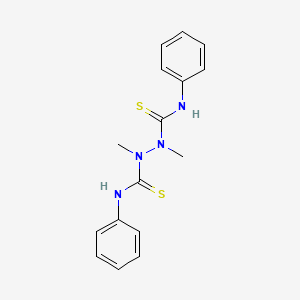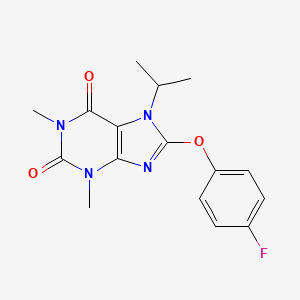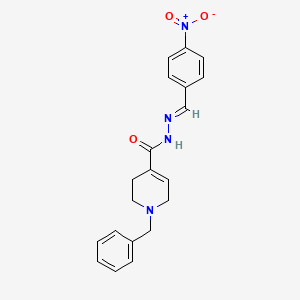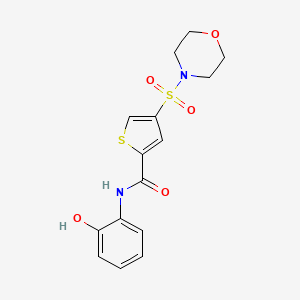![molecular formula C18H28N4O2 B5523829 2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)
2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves various chemical strategies to introduce substituents at specific positions on the spirocyclic scaffold, enhancing the compound's biological activity. For instance, methods such as Michael addition reactions and spirocyclization of pyridine substrates have been employed to construct the diazaspiro[5.5]undecane core with desired substituents (Yang et al., 2008; Parameswarappa & Pigge, 2011). These synthetic approaches provide a pathway to a diverse array of 3,9-diazaspiro[5.5]undecane derivatives, including the specific compound of interest.
Molecular Structure Analysis
The molecular structure of 2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one and related compounds is characterized by the presence of a spirocyclic core, which significantly influences their physical and chemical properties. Studies utilizing techniques such as X-ray crystallography have elucidated the conformational preferences of these compounds, revealing insights into their stereochemistry and molecular interactions (Zeng et al., 2021).
Chemical Reactions and Properties
3,9-Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflective of their functional groups. For example, reactions with electrophiles can lead to the formation of spirocyclic adducts or other derivatives, demonstrating the versatility of this scaffold for further chemical modifications (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in medicinal chemistry. The crystal structure analysis provides valuable information on the compound's stability and behavior under various conditions, facilitating the optimization of its pharmaceutical properties (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are central to understanding the compound's mechanism of action. Studies have shown that modifications on the 3,9-diazaspiro[5.5]undecane scaffold can significantly affect these properties, influencing the compound's biological activity and potential therapeutic utility (Bavo et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds structurally related to "2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one" have been synthesized through various chemical reactions. For instance, the synthesis of diazaspiro[5.5]undecane derivatives via a catalyst-free synthesis method involving a double Michael addition reaction highlights the efficiency of generating nitrogen-containing spiro heterocycles. This method offers high yields within a short reaction time, emphasizing its utility in generating complex structures efficiently (Aggarwal, Vij, & Khurana, 2014). Additionally, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates presents an effective strategy for constructing these complex molecules, showcasing the versatility of synthetic approaches to access this class of compounds (Parameswarappa & Pigge, 2011).
Biological Activity
The biological activity of 1,9-diazaspiro[5.5]undecane-containing compounds has been extensively studied, demonstrating potential for treating various disorders. These compounds have shown promise in the treatment of obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders, highlighting their versatile therapeutic potential (Blanco‐Ania, Heus, & Rutjes, 2017). Furthermore, 3,9-diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Photophysical and Structural Studies
Research has also delved into the photophysical properties and structural analyses of diazaspiro compounds. Studies involving solvatochromic analysis and TDDFT calculations of diazaspiro compounds provide insights into their photophysical behavior and electronic structure, underscoring the importance of these compounds in material science and photophysical research (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-16(20-24-19-14)12-21-10-8-18(9-11-21)7-6-17(23)22(13-18)15-4-2-3-5-15/h15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVQDOOUJGSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2CCC3(CCC(=O)N(C3)C4CCCC4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine](/img/structure/B5523771.png)



![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)



![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)